molecular formula C13H8N2O3 B1664547 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid CAS No. 331830-20-7

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Cat. No. B1664547
M. Wt: 240.21 g/mol
InChI Key: XZZHOJONZJQARN-UHFFFAOYSA-N
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Description

“4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is a compound with the molecular formula C13H8N2O3 . It is a derivative of 1,10-phenanthroline, a ubiquitous motif in transition metal catalysis, chelating agents, chemosensors, nuclear waste treatment, photocatalysis, supramolecular chemistry, and luminescent materials .


Synthesis Analysis

A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . An alternative method of obtaining 1,10-phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .


Molecular Structure Analysis

The molecular structure of “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is based on a 1,10-phenanthroline core . The compound has a carboxyl group attached to it .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in C-H dicarbamoylations, a type of reaction that allows for the direct installation of primary, secondary, and tertiary amides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.21 g/mol . It is soluble in DMSO and ethanol when warmed .

Scientific Research Applications

Metal Complex Stability and Equilibrium

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is related to 1,10-phenanthroline derivatives known for their ability to form stable metal complexes. Studies have compiled acidity constants for phenanthrolinium ions and their derivatives, highlighting the stability constants for metal complexes formed by these conjugate bases. The equilibrium data for proton- and metal complexes of phenanthroline derivatives are critical for understanding their interaction with metals, which is essential in various scientific applications, including catalysis and metal ion sensing (Mcbryde, 1978).

Photophysical Properties

The photophysical properties of cuprous bis-phenanthroline compounds, which include 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid derivatives, have been extensively studied. These compounds exhibit metal-to-ligand charge transfer (MLCT) excited states, with long-lived excited states at room temperature. Such properties are significant for applications in photochemistry and the development of photofunctional materials, as these excited states can be utilized in light-emitting devices and as photosensitizers in solar energy conversion (Scaltrito et al., 2000).

Extraction and Recovery of Metals

Phenanthroline derivatives, including those related to 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, are effective in the extraction and recovery of metals. Their ability to form stable chelates with metals makes them useful in the selective recovery of metals from industrial wastewater and the separation of metal mixtures. This application is particularly relevant in environmental remediation and the recycling of valuable metals from electronic waste (Yudaev & Chistyakov, 2022).

Antioxidant Activity Analysis

In the field of antioxidant research, phenanthroline derivatives are used as reagents in various assays to determine the antioxidant activity of compounds. For example, the Cupric Reducing Antioxidant Power (CUPRAC) assay, which involves the reduction of a copper(II)-phenanthroline complex to a copper(I) form, measures the antioxidant capacity of a sample. This application is critical in food science, pharmacology, and the study of oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Future Directions

The development of efficient and convenient syntheses of water-soluble ligands based on a 1,10-phenanthroline core, such as “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid”, could result in new interesting applications . This includes the potential for wide application in chemical synthesis .

properties

IUPAC Name

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZHOJONZJQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332701
Record name AC1LA18U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

CAS RN

53946-49-9
Record name AC1LA18U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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